![molecular formula C31H27BO2 B1404285 2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1161009-89-7](/img/structure/B1404285.png)
2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
This compound is a derivative of spirobifluorene . It is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It is a useful blue light emitting material used in organic light emitting diodes (OLEDs) and possesses high photoluminescence efficiency and good chemical stability .
Synthesis Analysis
The synthesis of this compound involves the use of 9,9’-spirobifluorene . It can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material in the fabrication of perovskite solar cells .Molecular Structure Analysis
The molecular formula of this compound is C31H27BO2 . It has a spirobifluorene structure with carbon atoms of the methylene bridge connected to two fluorene molecules .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 442.37 .Scientific Research Applications
Application 1: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : This compound can be used as an electron-transport layer in organic light-emitting diodes (OLEDs). It facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .
Application 2: Organic Photovoltaic (OPV) Devices and Organic Field-Effect Transistors (OFETs)
- Summary of the Application : This compound can also be utilized in devices such as organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). In OPV devices, it can serve as an electron transport or electron-blocking material, assisting in efficient charge extraction and collection. In OFETs, it can act as an electron-transport layer, enabling the smooth flow of electrons in the device .
Application 3: Non-Fullerene Acceptors in Organic Solar Cells
- Summary of the Application : This compound can be used as a non-fullerene acceptor in organic solar cells . Non-fullerene acceptors are a class of materials that can accept and transport electrons in organic solar cells, offering an alternative to traditional fullerene-based acceptors.
- Methods of Application : The compound is typically blended with a donor material to form the active layer of the solar cell. The blend is then deposited onto a substrate using techniques such as spin coating or doctor blading .
- Results or Outcomes : A structurally non-planar molecule with a 9,9’-spirobi[fluorene] core and four perylenediimides at the periphery was designed, synthesized, and characterized. This compound shows a low-lying LUMO energy level of -4.11 eV, which is similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . A high power conversion efficiency (PCE) of 5.34% was obtained for a solution processed bulk heterojunction solar cell using this compound as the electron acceptor .
Application 4: Thermally Activated Delayed Fluorescence (TADF)
- Summary of the Application : This compound can be used in the design of novel robust luminescent materials through the amalgamation of thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties .
- Results or Outcomes : The use of this compound in TADF can improve the efficiency of electron transport, which can lead to improved device performance .
Safety And Hazards
Future Directions
The compound has potential applications in the field of organic electronics due to its robust structure and two perpendicularly arranged π systems . It can be used as an electron-transport layer in organic light-emitting diodes (OLEDs), facilitating the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer . It can also be utilized in devices such as organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs) .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-4'-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)27-19-11-18-26-28(27)22-14-7-10-17-25(22)31(26)23-15-8-5-12-20(23)21-13-6-9-16-24(21)31/h5-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTMWZAAIQOCLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146623 | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1161009-89-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161009-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(9,9′-spirobi[9H-fluoren]-4-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



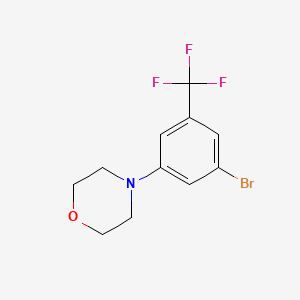
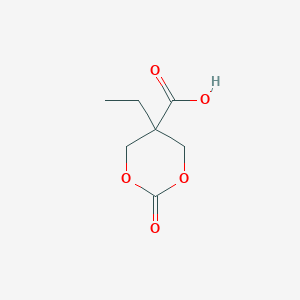
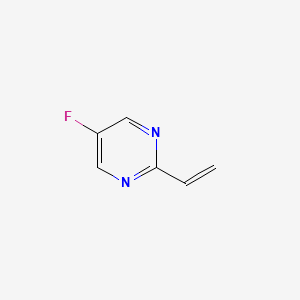
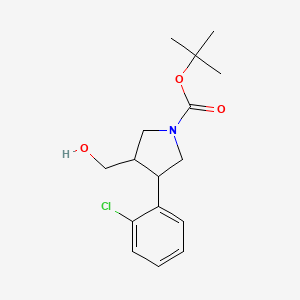
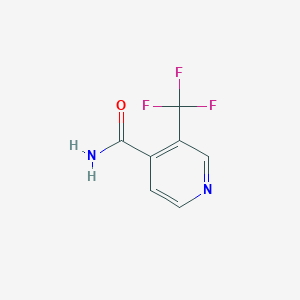
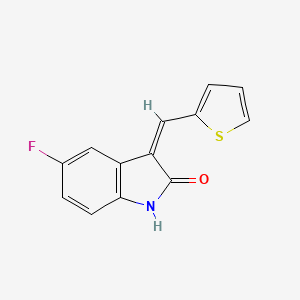
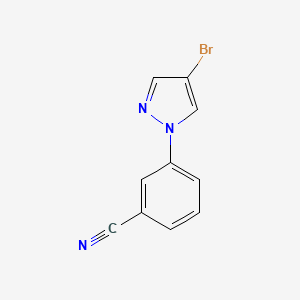
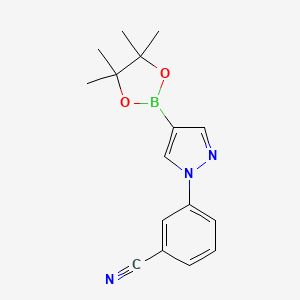
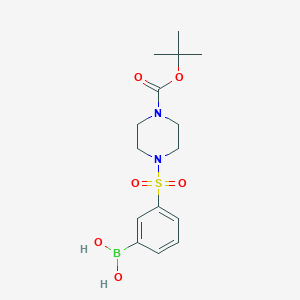
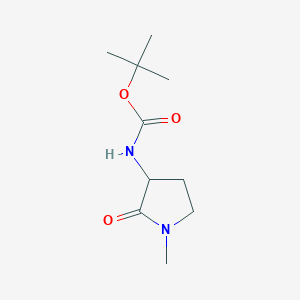
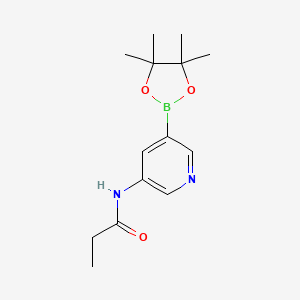
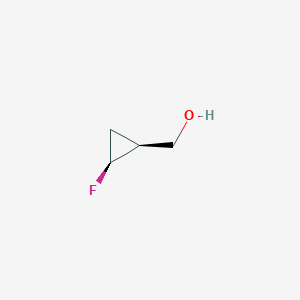
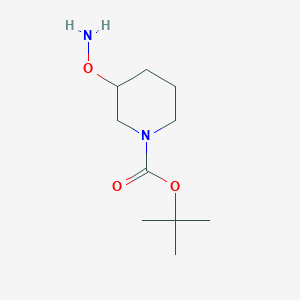
![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)